4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride
Description
4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C8H17NS·HCl. It is a versatile small molecule scaffold used in various scientific research applications. The compound is characterized by the presence of a cyclohexane ring substituted with a methylsulfanyl group and an amine group, forming a hydrochloride salt.
Properties
IUPAC Name |
4-(methylsulfanylmethyl)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h7-8H,2-6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDLNSDSQMVOFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone as the starting material.
Thioether Formation: Cyclohexanone is reacted with methylthiol in the presence of a base to form 4-[(Methylsulfanyl)methyl]cyclohexanone.
Reductive Amination: The resulting ketone is then subjected to reductive amination using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride to yield 4-[(Methylsulfanyl)methyl]cyclohexan-1-amine.
Hydrochloride Salt Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfanyl (-SCH₃) group undergoes oxidation under controlled conditions:
| Reaction | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Sulfoxide formation | H₂O₂, mild acidic conditions | 4-[(Methylsulfinyl)methyl]cyclohexan-1-amine | Partial oxidation retains stereochemistry |
| Sulfone formation | KMnO₄ or mCPBA, acidic medium | 4-[(Methylsulfonyl)methyl]cyclohexan-1-amine | Complete oxidation; enhances polarity |
Oxidation is critical for modulating the compound’s electronic properties and solubility. The sulfone derivative is particularly stable and finds use in medicinal chemistry for its improved bioavailability.
Alkylation and Acylation
The primary amine group participates in nucleophilic reactions:
Alkylation
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Reagents : Alkyl halides (e.g., CH₃I, C₂H₅Br)
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Product : N-alkylated derivatives (e.g., 4-[(Methylsulfanyl)methyl]-N-ethylcyclohexan-1-amine)
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Conditions : Base (e.g., NaOH) to deprotonate the amine.
Acylation
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Reagents : Acyl chlorides (e.g., AcCl) or anhydrides
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Product : Amides (e.g., 4-[(Methylsulfanyl)methyl]-N-acetylcyclohexan-1-amine)
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Conditions : Catalytic base (e.g., DIPEA) in DCM or THF.
These reactions are essential for constructing peptidomimetics or modifying pharmacological profiles.
Ring-Opening Reactions
The cyclohexane ring can undergo strain-induced reactions:
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Acid-catalyzed ring-opening | H₂SO₄ or HCl at high temperatures | Linear thioether-amine derivatives | Precursor for polymer synthesis |
| Base-mediated cleavage | NaOH, heat | Fragmented alkene and amine byproducts | Limited synthetic utility |
Nucleophilic Substitution
The methylsulfanyl group’s sulfur atom acts as a weak nucleophile:
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Reagents : Electrophiles (e.g., methyl iodide)
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Product : Sulfonium salts (e.g., 4-[(Trimethylsulfonium)methyl]cyclohexan-1-amine chloride)
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Conditions : Polar aprotic solvents (e.g., DMF).
This reactivity is exploited in phase-transfer catalysis and chiral auxiliary synthesis.
Acid-Base Reactions
The hydrochloride salt form undergoes neutralization:
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Reagents : NaOH or KOH
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Product : Freebase 4-[(Methylsulfanyl)methyl]cyclohexan-1-amine
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Conditions : Aqueous or alcoholic solutions.
The freebase is more reactive in organic solvents, facilitating downstream reactions.
Comparative Reactivity of Structural Analogs
The methylsulfanyl group’s influence is evident when compared to related compounds:
Key Findings
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Dual Reactivity : The compound’s amine and thioether groups enable orthogonal functionalization.
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Oxidative Sensitivity : The methylsulfanyl group’s oxidation state dictates electronic and steric properties.
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Pharmaceutical Relevance : Derivatives show promise as anti-inflammatory agents through COX inhibition.
Scientific Research Applications
4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula . It features a cyclohexane ring substituted with a methylsulfanyl group and an amine group, forming a hydrochloride salt. Its unique structure makes it a versatile small molecule scaffold in scientific research, especially in medicinal chemistry and pharmacology.
Applications
The applications of this compound span various fields:
- Pharmaceutical Research It serves as a scaffold in pharmaceutical research.
- Medicinal Chemistry and Pharmacology Its structural uniqueness allows it to serve as a versatile small molecule scaffold in medicinal chemistry and pharmacology.
- Interaction Studies Initial findings suggest that the compound may interact with cyclooxygenase enzymes, which play a critical role in inflammatory processes. Further studies are needed to elucidate its binding mechanisms and therapeutic potential. The compound can interact with specific molecular targets, modulating the activity of enzymes and receptors via hydrogen bonds and electrostatic interactions, which may lead to various pharmacological effects. Preliminary studies suggest potential anti-inflammatory properties, although comprehensive biological evaluations are still needed.
These reactions highlight the compound's potential for further derivatization and functionalization, which can be exploited in synthetic organic chemistry.
Structural Similarities
Several compounds share structural or functional similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-[(Methylsulfanyl)methyl]cyclohexan-1-one | Ketone instead of amine group | Lacks amino functionality, altering reactivity |
| Cyclohexylamine | Simpler amine derivative | Does not contain the methylsulfanyl group |
| 4-Methylcyclohexan-1-amine | Methyl group instead of methylsulfanyl | Different functional group affects biological activity |
Mechanism of Action
The mechanism of action of 4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological targets, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[(Methylsulfanyl)methyl]cyclohexan-1-one: A related compound where the amine group is replaced by a ketone group.
Cyclohexylamine: A simpler amine derivative without the methylsulfanyl group.
4-Methylcyclohexan-1-amine: A similar compound with a methyl group instead of a methylsulfanyl group.
Uniqueness
4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride is unique due to the presence of both the methylsulfanyl and amine groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Biological Activity
4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride, a compound with potential therapeutic applications, has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNS
- Molecular Weight : 195.76 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may exert its effects through the following mechanisms:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, leading to altered signaling pathways.
- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Research indicates that it may disrupt bacterial cell membranes and inhibit essential metabolic functions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against a range of bacterial and fungal strains.
| Organism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective against |
Neuropharmacological Effects
The compound's potential neuropharmacological effects are under investigation, particularly its influence on mood and anxiety disorders. In animal models, it has shown promise in reducing anxiety-like behaviors.
Case Studies
Several case studies have been conducted to assess the efficacy and safety of this compound:
- Case Study 1 : A study involving rodents demonstrated that administration of the compound resulted in significant reductions in anxiety-like behaviors compared to control groups. The underlying mechanism was attributed to modulation of serotonin receptors.
- Case Study 2 : In vitro studies on bacterial cultures revealed that the compound effectively inhibited growth at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent.
Research Findings
Research findings indicate that this compound exhibits a favorable safety profile with minimal toxicity observed in preliminary toxicological assessments.
Efficacy Studies
A series of efficacy studies have been conducted to quantify its biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
